N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide
CAS No.: 851987-37-6
Cat. No.: VC4330070
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851987-37-6 |
|---|---|
| Molecular Formula | C12H15N3OS |
| Molecular Weight | 249.33 |
| IUPAC Name | N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide |
| Standard InChI | InChI=1S/C12H15N3OS/c1-4-10(16)14-15-12-13-11-8(3)5-7(2)6-9(11)17-12/h5-6H,4H2,1-3H3,(H,13,15)(H,14,16) |
| Standard InChI Key | YVFPYDOQPYAYNZ-UHFFFAOYSA-N |
| SMILES | CCC(=O)NNC1=NC2=C(C=C(C=C2S1)C)C |
Introduction
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound belonging to the class of hydrazides. It features a benzothiazole moiety, known for its biological activity, and a propionohydrazide group that enhances its pharmacological properties. This compound has garnered attention in medicinal chemistry, particularly in the development of anticancer agents due to its potential biological activities.
Synthesis
The synthesis of N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide typically involves the reaction between 4,6-dimethylbenzo[d]thiazole derivatives and propionyl hydrazine. An example synthesis involves mixing equimolar amounts of 4,6-dimethylbenzo[d]thiazole with propionyl hydrazine in ethanol under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
Chemical Reactions
This compound can participate in various chemical reactions typical for hydrazides, such as acylation reactions. For instance, reacting with acetic anhydride under mild conditions can yield an acetamide derivative, which may exhibit different biological properties compared to the parent compound.
Biological Activities and Potential Applications
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)propionohydrazide has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Similar compounds have shown significant activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
Research Findings
Research articles have documented the synthesis and characterization of similar benzothiazole derivatives, emphasizing their biological activities and potential therapeutic uses. These studies highlight the importance of benzothiazole structures in drug design due to their ability to interact with biological targets effectively.
Data Table: Spectroscopic Features
| Spectroscopic Method | Key Features |
|---|---|
| Infrared (IR) | NH (amine stretch around 3300 cm⁻¹), C=O (carbonyl stretch around 1700 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) | Aromatic protons observed in the region of 7–8 ppm |
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